molecular formula C10H11N3O2 B2528584 Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 145371-72-8

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2528584
CAS No.: 145371-72-8
M. Wt: 205.217
InChI Key: HYKRLAHEUCZDNN-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 145371-72-8) is a high-value chemical scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. This compound features the pyrazolo[1,5-a]pyrimidine core, a rigid, planar heterocyclic system recognized for its significant role as a protein kinase inhibitor (PKI) . Researchers utilize this scaffold to design novel small-molecule inhibitors that target key enzymes, such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Its structural motif allows for versatile synthetic transformations, enabling the introduction of diverse functional groups to fine-tune pharmacokinetic properties and binding affinity through structure-activity relationship (SAR) studies . The compound serves as a critical synthetic intermediate in cyclization, condensation, and multi-component reactions, including advanced microwave-assisted and green chemistry approaches . Further functionalization via palladium-catalyzed cross-coupling or click chemistry can yield derivatives with enhanced biological activity and selectivity, making it a powerful building block for constructing combinatorial libraries in drug discovery campaigns . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)12-9-4-5-11-13(8)9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKRLAHEUCZDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=NN21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Isomerism

The positional arrangement of substituents significantly impacts physicochemical and biological properties. For example:

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (): Methyl at position 7 and carboxylate at position 3. X-ray analysis reveals near-planar fused rings (dihedral angle: 1.31°) and intermolecular C–H···O/N hydrogen bonds stabilizing the crystal lattice .
  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (): Incorporates a tetrazole ring and morpholinophenyl group, altering solubility and electronic properties.
Table 1: Positional Isomerism and Key Features
Compound Substituent Positions Key Structural Features Biological Relevance
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate 5-Me, 7-COOEt Planar fused rings, C–H···O/N interactions Benzodiazepine receptor ligand
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Me, 5-COOEt, 2-Ph Inversion dimers via C12–H12···O1 bonds COX-2 inhibition potential
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate 3-CN, 6-oxoacetate Corrected via ¹³C NMR (vs. diazepine misassignment) N/A
Morpholine and Difluoromethyl Derivatives
  • Compound 13 (): 5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-morpholinyl derivative. Synthesized via Buchwald–Hartwig amination (47% yield) or DMF-mediated coupling (89% yield). The difluoromethyl group enhances metabolic stability, while morpholine improves solubility.
  • Compound 14 (): Reduced derivative of 13 with a hydroxymethyl group, synthesized via LiAlH4 reduction (89% yield).
Chloro and Triazolo Analogues
  • Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (): Chlorine at position 7 enhances electrophilicity for nucleophilic substitutions.
  • Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (): Triazole ring introduces additional hydrogen-bonding capacity.

Structural and Spectroscopic Characterization

  • X-ray Crystallography: The title compound’s planar fused-ring system contrasts with non-planar analogues like pyrazolo[1,5-a][1,3]diazepines, which were misassigned until ¹³C NMR corrections .
  • ¹H NMR Trends : Methyl groups resonate at δ ~2.2–2.3 ppm, while morpholine protons appear as triplets at δ ~3.7–4.0 ppm .

Biological Activity

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are characterized by their fused pyrazole and pyrimidine rings. These compounds have been shown to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties . In particular, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens . The antimicrobial activity is thought to stem from the compound's ability to interfere with microbial cellular processes.

Antiparasitic Activity

The compound has also demonstrated antiparasitic effects , particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies report an IC₅₀ value of approximately 31 μM for growth inhibition, suggesting moderate potency . The mechanism may involve inhibition of key enzymes within the parasite.

Anti-inflammatory Effects

This compound has been noted for its potential to modulate inflammatory pathways. It appears to inhibit certain kinases involved in inflammation signaling, thereby reducing inflammatory responses .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been found to inhibit various kinases by binding to their active sites. This inhibition prevents the phosphorylation of substrates critical for cellular functions .
  • Cell Signaling Pathways : It influences key signaling pathways associated with inflammation and cell proliferation. By modulating these pathways, the compound may exert protective effects against diseases characterized by excessive inflammation .

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy and safety profile of this compound:

Study ReferenceBiological ActivityIC₅₀ ValueTarget
Antimalarial31 μMP. falciparum
Antimicrobial-Various bacteria
Anti-inflammatory-Kinases

These findings suggest that the compound has potential as a lead candidate for drug development targeting infectious diseases and inflammatory conditions.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate, and how are reaction conditions optimized?

Answer:
A typical synthesis involves the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane . Key optimization parameters include:

  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is preferred for high yields due to polarity and boiling point.
  • Temperature control : Reflux conditions (~78°C for ethanol) ensure complete cyclization.
  • Time management : Reactions typically proceed within 30–60 minutes to avoid side products like isomeric derivatives (e.g., ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C} NMR distinguishes fused pyrazole-pyrimidine systems and identifies substituent positions (e.g., methyl at C5, carboxylate at C7) .
  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., near-planar fused rings with a 1.31° fold), and hydrogen-bonding networks (e.g., C12–H12···O1 dimers) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 219.24) .

Advanced: How can researchers resolve contradictions in structural assignments of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Misassignments (e.g., confusing pyrimidine with diazepine rings) arise from similar spectral data. Resolution strategies include:

  • Comparative 13C^{13}\text{C} NMR analysis : Pyrimidine carbons exhibit distinct chemical shifts (e.g., C6 carbonyl at ~165 ppm vs. diazepine C8 at ~170 ppm) .
  • Independent synthesis : Re-synthesizing proposed structures and comparing spectral/physicochemical properties .
  • X-ray validation : Definitive proof via crystallography, as seen in correcting ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate’s structure .

Advanced: What structure-activity relationship (SAR) insights exist for this compound derivatives?

Answer:
Substituent modifications significantly impact biological activity:

Derivative Substituents Biological Activity Key Reference
5-Cyclopropyl-7-(trifluoromethyl)Cyclopropyl (C5), CF3_3 (C7)Enhanced enzyme binding (e.g., PI3K inhibition)
5-Phenyl-7-(trifluoromethyl)Phenyl (C5)Selective PI3K inhibition
7-Hydroxy-5-methylHydroxy (C7)Anti-inflammatory via cytokine modulation

Methodological insight : Trifluoromethyl groups improve target affinity, while cyclopropyl enhances metabolic stability .

Advanced: What experimental design considerations are critical for crystallizing pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Crystallization success depends on:

  • Solvent polarity : Non-polar solvents (e.g., cyclohexane) minimize solvation for lattice formation .
  • Temperature gradients : Slow cooling from reflux promotes ordered crystal growth.
  • Refinement software : SHELXL (via SHELX suite) refines high-resolution data, resolving disorders (e.g., twinned macromolecular crystals) .

Advanced: How can isomer formation during synthesis be controlled or characterized?

Answer:
Isomerization (e.g., 5-methyl vs. 7-methyl positions) is mitigated by:

  • Regioselective reagents : Using electron-withdrawing groups (e.g., carboxylates) to direct cyclization .
  • Chromatographic separation : Silica gel columns (8:2 petroleum ether/ethyl acetate) resolve isomers .
  • Dynamic NMR : Monitors tautomerization in solution (e.g., temperature-dependent 1H^1\text{H} shifts) .

Basic: What analytical techniques validate purity and stability of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects degradation products.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).
  • FT-IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .

Advanced: How do hydrogen-bonding networks influence the compound’s crystallographic packing?

Answer:
Intermolecular interactions (e.g., C–H···O/N bonds) stabilize crystal lattices:

  • Dimer formation : Inversion dimers via C12–H12···O1 bonds (2.48 Å) .
  • π–π stacking : Aromatic ring centroid distances (~3.4 Å) enhance 3D network stability .
  • Impact on solubility : Strong networks reduce solubility, necessitating polar aprotic solvents for recrystallization.

Advanced: What strategies optimize pyrazolo[1,5-a]pyrimidine derivatization for target-specific bioactivity?

Answer:

  • Position 7 functionalization : Introducing hydroxy or bromo groups enables cross-coupling (e.g., Suzuki for aryl substitutions) .
  • Carboxylate ester hydrolysis : Generates carboxylic acids for amide bond formation (e.g., carboxamide libraries via reaction with amines) .
  • Computational modeling : Docking studies predict substituent effects on target binding (e.g., CF3_3 in hydrophobic enzyme pockets) .

Advanced: How are spectral data contradictions resolved in complex reaction mixtures?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals (e.g., distinguishing pyrazole vs. pyrimidine protons) .
  • High-resolution MS : Identifies unexpected adducts or degradation products.
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., enamine vs. keto tautomers) .

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